molecular formula C15H12FNO3 B2937828 4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran CAS No. 478042-35-2

4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran

Cat. No.: B2937828
CAS No.: 478042-35-2
M. Wt: 273.263
InChI Key: FBJFPAFRLYRXIX-LGMDPLHJSA-N
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Description

4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is a chemical compound with the molecular formula C15H10FNO3 It is a derivative of benzofuran, a heterocyclic organic compound, and contains a fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves the reaction of 4-fluorobenzoyl chloride with 6,7-dihydro-1-benzofuran-4-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the fluorobenzoyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
  • 4-{[(4-Bromobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
  • 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran

Uniqueness

4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is unique due to the presence of the fluorine atom in the benzoyl group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and stability. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c16-11-6-4-10(5-7-11)15(18)20-17-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJFPAFRLYRXIX-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOC(=O)C3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OC(=O)C3=CC=C(C=C3)F)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326875
Record name [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478042-35-2
Record name [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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